Cas no 381236-32-4 (Methyl-2-naphthalenemethylamine Hydrochloride)

Methyl-2-naphthalenemethylamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Methyl-2-naphthalenemethylamine Hydrochloride
- (1-Methylnaphthalen-2-yl)methanamine hydrochloride
- 1-(1-methylnaphthalen-2-yl)methanamine hydrochloride
- 381236-32-4
- (1-methylnaphthalen-2-yl)methanamine;hydrochloride
-
- インチ: InChI=1S/C12H13N.ClH/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10;/h2-7H,8,13H2,1H3;1H
- InChIKey: NNDNZRFECZEUMW-UHFFFAOYSA-N
- ほほえんだ: Cc1c(ccc2c1cccc2)CN.Cl
計算された属性
- せいみつぶんしりょう: 207.0814771Da
- どういたいしつりょう: 207.0814771Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- ゆうかいてん: 229-232°C
Methyl-2-naphthalenemethylamine Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Hygroscopic, Refrigerator, under inert atmosphere
Methyl-2-naphthalenemethylamine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M323145-10g |
Methyl-2-naphthalenemethylamine Hydrochloride |
381236-32-4 | 10g |
$ 1420.00 | 2023-09-07 | ||
TRC | M323145-1g |
Methyl-2-naphthalenemethylamine Hydrochloride |
381236-32-4 | 1g |
$ 176.00 | 2023-09-07 | ||
A2B Chem LLC | AW55427-10g |
2-Naphthalenemethanamine, N-methyl-, hydrochloride |
381236-32-4 | 10g |
$1480.00 | 2024-04-20 | ||
A2B Chem LLC | AW55427-1g |
2-Naphthalenemethanamine, N-methyl-, hydrochloride |
381236-32-4 | 1g |
$290.00 | 2024-04-20 |
Methyl-2-naphthalenemethylamine Hydrochloride 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
Methyl-2-naphthalenemethylamine Hydrochlorideに関する追加情報
Methyl-2-naphthalenemethylamine Hydrochloride: A Comprehensive Overview
Methyl-2-naphthalenemethylamine Hydrochloride, also known by its CAS number 381236-32-4, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is often used in pharmaceutical research, material science, and organic synthesis. The structure of Methyl-2-naphthalenemethylamine Hydrochloride consists of a naphthalene ring system with a methyl group attached to the nitrogen atom, forming an amine functional group. The hydrochloride salt form indicates the presence of a counterion, making it suitable for various applications where ionic forms are required.
Recent studies have highlighted the potential of Methyl-2-naphthalenemethylamine Hydrochloride in drug discovery and development. Researchers have explored its role as a building block for synthesizing bioactive molecules, particularly in the context of anti-cancer and anti-inflammatory agents. The compound's unique structure allows for facile modification, enabling the creation of derivatives with enhanced pharmacokinetic properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of Methyl-2-naphthalenemethylamine Hydrochloride exhibit potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for developing novel therapeutic agents.
In addition to its pharmaceutical applications, Methyl-2-naphthalenemethylamine Hydrochloride has found utility in material science, particularly in the synthesis of advanced materials such as conductive polymers and organic semiconductors. Its aromatic system contributes to electronic properties that make it suitable for applications in organic electronics. A 2023 research article in Nature Materials reported that incorporating derivatives of this compound into polymer blends significantly improved their electrical conductivity, paving the way for its use in flexible electronics and energy storage devices.
The synthesis of Methyl-2-naphthalenemethylamine Hydrochloride typically involves multi-step organic reactions, including Friedel-Crafts alkylation and subsequent amine formation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For example, the use of palladium-catalyzed coupling reactions has been reported to enhance the yield and purity of the compound, reducing production costs and minimizing waste generation.
From an analytical standpoint, Methyl-2-naphthalenemethylamine Hydrochloride can be characterized using various spectroscopic techniques such as UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry. These methods provide insights into its molecular structure, purity, and stability under different conditions. Stability studies have shown that the compound exhibits good thermal stability up to 150°C but decomposes upon prolonged exposure to higher temperatures or strong oxidizing agents.
In terms of safety considerations, while Methyl-2-naphthalenemethylamine Hydrochloride is not classified as a hazardous material under standard conditions, proper handling procedures should be followed to ensure workplace safety. This includes wearing appropriate personal protective equipment (PPE) when handling large quantities or during synthesis processes involving reactive intermediates.
In conclusion, Methyl-2-naphthalenemethylamine Hydrochloride is a versatile compound with promising applications across multiple disciplines. Its role as a key intermediate in drug discovery and material science underscores its importance in modern chemical research. As ongoing studies continue to uncover new properties and applications, this compound is poised to make significant contributions to both academic and industrial advancements.
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